2,3-Piperidinedicarboxamide, N3-hydroxy-1-methyl-N2-(4-((2-methyl-4-quinolinyl)methoxy)phenyl)-, (2S,3S)-
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Overview
Description
IM-491 is a compound known for its role as a tumor necrosis factor-alpha converting enzyme inhibitor . This enzyme is crucial in the inflammatory response, and inhibiting it can have significant therapeutic implications, particularly in diseases characterized by excessive inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IM-491 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and often involve the use of specific catalysts and solvents to achieve the desired purity and yield .
Industrial Production Methods: Industrial production of IM-491 typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: IM-491 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
IM-491 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study its inhibitory effects on tumor necrosis factor-alpha converting enzyme.
Biology: Employed in cell culture studies to investigate its impact on cellular processes and inflammatory pathways.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and psoriasis.
Mechanism of Action
IM-491 exerts its effects by inhibiting the tumor necrosis factor-alpha converting enzyme. This enzyme is responsible for the conversion of tumor necrosis factor-alpha from its inactive precursor to its active form. By inhibiting this enzyme, IM-491 reduces the levels of active tumor necrosis factor-alpha, thereby modulating the inflammatory response. The molecular targets and pathways involved include the tumor necrosis factor-alpha signaling pathway and related inflammatory cascades .
Comparison with Similar Compounds
IM-491 is unique in its specific inhibition of the tumor necrosis factor-alpha converting enzyme. Similar compounds include:
TAPI-1: Another inhibitor of the tumor necrosis factor-alpha converting enzyme, but with different potency and selectivity.
Marimastat: A broad-spectrum matrix metalloproteinase inhibitor that also affects the tumor necrosis factor-alpha converting enzyme.
IM-491 stands out due to its specific targeting and inhibition of the tumor necrosis factor-alpha converting enzyme, making it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
252918-63-1 |
---|---|
Molecular Formula |
C25H28N4O4 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(2S,3S)-3-N-hydroxy-1-methyl-2-N-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]piperidine-2,3-dicarboxamide |
InChI |
InChI=1S/C25H28N4O4/c1-16-14-17(20-6-3-4-8-22(20)26-16)15-33-19-11-9-18(10-12-19)27-25(31)23-21(24(30)28-32)7-5-13-29(23)2/h3-4,6,8-12,14,21,23,32H,5,7,13,15H2,1-2H3,(H,27,31)(H,28,30)/t21-,23-/m0/s1 |
InChI Key |
RJSKOAOWDAMMHR-GMAHTHKFSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)NC(=O)[C@@H]4[C@H](CCCN4C)C(=O)NO |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)NC(=O)C4C(CCCN4C)C(=O)NO |
Origin of Product |
United States |
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